5,6-Dichloro-3-nitropyridin-2-amine
Overview
Description
5,6-Dichloro-3-nitropyridin-2-amine is a chemical compound with the molecular formula C5H3Cl2N3O2 and a molecular weight of 208.00 g/mol . It is characterized by the presence of two chlorine atoms, a nitro group, and an amine group attached to a pyridine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors including its chemical structure, formulation, route of administration, and the individual patient’s physiological conditions .
The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other substances that could interact with it. For instance, the stability of the compound could be affected by exposure to light, hence it is recommended to store it in a dark place .
Preparation Methods
The synthesis of 5,6-Dichloro-3-nitropyridin-2-amine typically involves the nitration of 5,6-dichloropyridin-2-amine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The process can be summarized as follows:
Nitration Reaction: 5,6-dichloropyridin-2-amine is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 3-position of the pyridine ring.
Purification: The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5,6-Dichloro-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or chemical reducing agents like sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major products formed from these reactions include substituted pyridines, aminopyridines, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
5,6-Dichloro-3-nitropyridin-2-amine has several scientific research applications:
Comparison with Similar Compounds
5,6-Dichloro-3-nitropyridin-2-amine can be compared with other similar compounds such as:
2,6-Dichloro-3-nitropyridine: Similar in structure but lacks the amino group, which may result in different reactivity and applications.
5,6-Dichloropyridin-2-amine: Lacks the nitro group, making it less reactive in certain chemical transformations.
3,5,6-Trichloropyridine-2,4-diamine: Contains additional chlorine and amino groups, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
5,6-dichloro-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSLEQUCBXITJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572320 | |
Record name | 5,6-Dichloro-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203794-33-6 | |
Record name | 5,6-Dichloro-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dichloro-3-nitropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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